N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds like this often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidin-2-yl group, and an amino phenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which are similar to this compound, can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis
The compound has a molecular formula of C24H27N5O2 and a molecular weight of 417.513. Further physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved resources.Scientific Research Applications
- TCMDC-125133 has demonstrated potent antimalarial activity and low toxicity, as reported by GlaxoSmithKline (GSK) .
Antimalarial Activity
Structure-Activity Relationship (SAR) Studies
Lead Optimization
Mechanism of Action
Target of Action
The primary target of the compound N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide, also known as TCMDC-124968, is the kinase PfCLK3, which plays a critical role in the regulation of malarial parasite RNA splicing . This kinase is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide interacts with its target, PfCLK3, by forming hydrogen bonds with specific residues of the protein . This interaction inhibits the kinase activity of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the malarial parasite .
Biochemical Pathways
The inhibition of PfCLK3 by N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide affects the RNA splicing pathway in the malarial parasite . This disruption in the RNA splicing process leads to downstream effects that are detrimental to the survival and propagation of the parasite .
Result of Action
The result of the action of N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide is the inhibition of PfCLK3, leading to disruption in the RNA splicing process of the malarial parasite . This disruption is detrimental to the survival and propagation of the parasite .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship of the studied compounds .
properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-17-16-22(29-14-6-7-15-29)28-24(25-17)27-20-12-10-19(11-13-20)26-23(30)18(2)31-21-8-4-3-5-9-21/h3-5,8-13,16,18H,6-7,14-15H2,1-2H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYKBRIKCZGQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide |
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